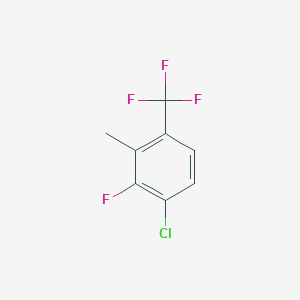

1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, methyl, and trifluoromethyl groups

準備方法

The synthesis of 1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the use of Friedel-Crafts alkylation, where benzene is reacted with chloromethylfluoride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve low temperatures and anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .

化学反応の分析

1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by nucleophiles such as amines or thiols. Common reagents for these reactions include sodium amide or potassium thiolate[][3].

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form the corresponding benzene derivative with fewer substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group yields 1-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid, while nucleophilic substitution with an amine yields 1-amino-2-fluoro-3-methyl-4-(trifluoromethyl)benzene .

科学的研究の応用

Analytical Chemistry

1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene is utilized in analytical chemistry for the development of novel analytical methods. Its unique spectral properties make it a candidate for use as a standard in mass spectrometry and chromatography.

Case Study: Mass Spectrometry Calibration

In a study focused on improving mass spectrometry techniques, researchers used this compound as a calibration standard due to its well-defined mass and stability under ionization conditions. The results indicated improved accuracy in quantifying trace levels of other compounds in complex mixtures .

Pharmaceutical Applications

The compound's structural characteristics make it a valuable intermediate in the synthesis of various pharmaceutical agents. The incorporation of fluorine atoms is known to enhance biological activity and metabolic stability.

Case Study: Synthesis of Antiviral Agents

Recent research has demonstrated the utility of this compound in synthesizing antiviral compounds. A team synthesized a series of fluoro-substituted nucleoside analogs that exhibited significant antiviral activity against influenza viruses. The presence of the trifluoromethyl group was crucial for enhancing the binding affinity to viral targets .

Material Science

In material science, this compound is explored for its potential use in developing advanced materials with specific properties such as thermal stability and chemical resistance.

Case Study: Development of Fluorinated Polymers

Research has indicated that incorporating this compound into polymer matrices can significantly improve their thermal and chemical resistance. A study focused on creating fluorinated polymers showed that these materials maintained structural integrity under extreme conditions, making them suitable for applications in aerospace and automotive industries .

Agrochemicals

The compound also finds applications in the agrochemical sector, particularly as a precursor for herbicides and pesticides.

Case Study: Herbicide Development

In agrochemical research, derivatives of this compound were synthesized to develop new herbicides that target specific weed species while minimizing impact on crops. Field trials demonstrated effective weed control with reduced phytotoxicity .

Summary Table of Applications

作用機序

The mechanism by which 1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through halogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target enzyme or receptor, leading to changes in cellular processes .

In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine, fluorine, and trifluoromethyl groups. These substituents stabilize the transition state and intermediates, facilitating various substitution, oxidation, and reduction reactions .

類似化合物との比較

1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:

1-Chloro-4-(trifluoromethyl)benzene: This compound lacks the fluorine and methyl groups, making it less reactive in certain substitution reactions.

2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: This compound has a different substitution pattern, which can lead to different reactivity and applications.

1,4-Dichloro-2-(trifluoromethyl)benzene: The presence of two chlorine atoms increases the compound’s reactivity towards nucleophiles.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

生物活性

1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene, also known by its CAS number 1805112-84-8, is a fluorinated aromatic compound with potential biological activities. The unique structural features of this compound, particularly the presence of multiple fluorine atoms, suggest that it may exhibit significant biological interactions, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C7H3ClF4

- Molecular Weight : 198.55 g/mol

- Physical State : Liquid at room temperature

- Boiling Point : Not specified in available data

- Purity : Typically >98% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. The presence of trifluoromethyl groups can increase lipophilicity, potentially leading to improved membrane permeability and bioactivity against various pathogens.

Anticancer Properties

Fluorinated compounds are frequently explored for their anticancer potential due to their ability to interact with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can act as inhibitors of specific kinases associated with cancer cell proliferation . The design of new derivatives based on the structure of this compound has been investigated for their ability to inhibit Bcr-Abl1 kinase, a target in certain leukemias.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Fluorinated aromatic compounds have been shown to modulate enzyme activity by mimicking substrate structures or altering binding affinities. In vitro studies could elucidate the specific enzymes affected by this compound and its derivatives.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Enhanced activity against gram-positive bacteria | |

| Anticancer | Inhibition of Bcr-Abl1 kinase | |

| Enzyme Inhibition | Potential modulation of enzyme activity |

Detailed Research Findings

- Anticancer Activity : A study on related fluorinated compounds demonstrated significant inhibitory effects on cancer cell lines via kinase inhibition assays. The structural similarity to known inhibitors suggests that this compound may yield similar results .

- Enzyme Interaction Studies : In silico modeling has predicted that the compound can interact with various enzymes involved in metabolic pathways. Further experimental validation is required to confirm these interactions and elucidate the mechanisms involved .

特性

IUPAC Name |

1-chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMYMWZNOPIRMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。